molecular formula C8H6ClN3O3 B13282321 2-Chloro-6-[(prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylic acid

2-Chloro-6-[(prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylic acid

Cat. No.: B13282321
M. Wt: 227.60 g/mol
InChI Key: OOEKVSMHEHNWJU-UHFFFAOYSA-N
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Description

2-Chloro-6-[(prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylic acid is a synthetic organic compound belonging to the pyrimidine family This compound is characterized by the presence of a chloro group, a prop-2-yn-1-yloxy group, and an amino group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-[(prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylic acid typically involves a multi-step process:

    Starting Material: The synthesis begins with 2-chloropyrimidine.

    Alkylation: 2-chloropyrimidine is reacted with propargyl alcohol in the presence of a base to form 2-chloro-6-(prop-2-yn-1-yloxy)pyrimidine.

    Amination: The intermediate is then treated with ammonia or an amine to introduce the amino group, resulting in 2-chloro-6-[(prop-2-yn-1-yloxy)amino]pyrimidine.

    Carboxylation: Finally, the compound is carboxylated to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-[(prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Copper(I) catalysts for click chemistry reactions.

Major Products

Scientific Research Applications

2-Chloro-6-[(prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-6-[(prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylic acid depends on its application:

Comparison with Similar Compounds

Properties

Molecular Formula

C8H6ClN3O3

Molecular Weight

227.60 g/mol

IUPAC Name

2-chloro-6-(prop-2-ynoxyamino)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C8H6ClN3O3/c1-2-3-15-12-6-4-5(7(13)14)10-8(9)11-6/h1,4H,3H2,(H,13,14)(H,10,11,12)

InChI Key

OOEKVSMHEHNWJU-UHFFFAOYSA-N

Canonical SMILES

C#CCONC1=NC(=NC(=C1)C(=O)O)Cl

Origin of Product

United States

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